molecular formula C17H19N3 B1620553 2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile CAS No. 2958-49-8

2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile

Cat. No. B1620553
CAS RN: 2958-49-8
M. Wt: 265.35 g/mol
InChI Key: QFKZBYXKHJHWSO-UHFFFAOYSA-N
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Description

The compound “2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile” is an organic compound containing amine and nitrile functional groups. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the amine and nitrile functional groups. Amines can participate in reactions such as alkylation, acylation, and condensation. Nitriles can undergo reactions such as hydrolysis, reduction, and Grignard reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, many amines are irritants and some nitriles can be toxic. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research could focus on drug development and clinical trials .

properties

IUPAC Name

2-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-20(2)17-9-3-13(4-10-17)11-15(12-18)14-5-7-16(19)8-6-14/h3-10,15H,11,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKZBYXKHJHWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383893
Record name 2-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2958-49-8
Record name 2-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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